2,4-Dimethylphenyl 3-methylbenzoate
Description
2,4-Dimethylphenyl 3-methylbenzoate is an aromatic ester derived from 3-methylbenzoic acid and 2,4-dimethylphenol. Esters of substituted benzoic acids, such as phenyl benzoate (C₆H₅OCOC₆H₅) and methyl-substituted variants, are commonly synthesized via acid-catalyzed esterification of phenols with carboxylic acids or acyl chlorides . The presence of methyl groups on both the phenolic and benzoate moieties likely enhances hydrophobicity and thermal stability, making it suitable as a polymer additive or intermediate in agrochemical synthesis .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C16H16O2/c1-11-5-4-6-14(10-11)16(17)18-15-8-7-12(2)9-13(15)3/h4-10H,1-3H3 |
InChI Key |
ZECGYUNXFWAFNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Esters with Varied Aromatic Substituents
Phenyl benzoate (C₁₃H₁₀O₂)
- Structure : Simple ester with unsubstituted phenyl and benzoyl groups.
- Properties : Lower molecular weight (198.21 g/mol) compared to 2,4-dimethylphenyl 3-methylbenzoate (248.30 g/mol).
- Applications : Used as a solvent and fragrance component due to its volatility .
- Contrast : The absence of methyl groups in phenyl benzoate reduces steric hindrance and increases reactivity in ester hydrolysis reactions compared to methyl-substituted analogues .
Methyl 3-methoxybenzoate (C₉H₁₀O₃)
- Structure : Methoxy group at the 3-position of the benzoate.
- Properties : Polar methoxy substituent enhances solubility in polar solvents.
- Applications : Intermediate in pharmaceutical synthesis.
- Contrast : The methoxy group introduces electron-donating effects, altering reactivity in electrophilic substitution compared to 2,4-dimethylphenyl 3-methylbenzoate .
Esters with Heterocyclic Moieties
2-(2H-Benzotriazol-2-yl)-4-methylphenyl 3-methylbenzoate (C₂₁H₁₇N₃O₂)
- Structure : Incorporates a benzotriazole ring, a UV-absorbing heterocycle.
- Properties : The benzotriazole group provides strong UV absorption at 300–400 nm, enhancing photostability .
- Applications : Used in coatings and plastics to prevent UV degradation.
- Contrast : Unlike 2,4-dimethylphenyl 3-methylbenzoate, this compound’s UV-protective functionality makes it critical in materials science .
Triazine-Based Analogues
4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine
- Structure : Hydroxyphenyl-triazine core with alkyl and dimethylphenyl substituents.
- Properties : High molar extinction coefficients (>30,000 L·mol⁻¹·cm⁻¹) in the UV range.
- Applications : Commercial UV stabilizer in polymers and sunscreens .
- Contrast : The triazine ring enables π-π interactions for UV absorption, a feature absent in 2,4-dimethylphenyl 3-methylbenzoate .
Metsulfuron methyl ester (C₁₄H₁₅N₅O₆S)
- Structure : Sulfonylurea herbicide with a triazine ring.
- Properties : Inhibits acetolactate synthase in plants.
- Applications : Selective herbicide for cereal crops.
- Contrast: The sulfonylurea and triazine groups confer herbicidal activity, unlike the non-bioactive ester groups in 2,4-dimethylphenyl 3-methylbenzoate .
Amide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂)
- Structure : Amide with an N,O-bidentate directing group.
- Properties : Stabilizes transition metals in C–H activation reactions.
- Applications : Catalyst in metal-mediated organic synthesis.
- Contrast : The amide group’s coordinating ability contrasts with the ester’s inertness, limiting 2,4-dimethylphenyl 3-methylbenzoate’s utility in catalysis .
Comparative Data Table
Key Research Findings
- UV Absorption : Benzotriazole-containing esters exhibit superior UV stability compared to simple methyl-substituted benzoates due to extended conjugation .
- Agricultural Utility : Triazine derivatives with sulfonylurea groups (e.g., metsulfuron) show herbicidal activity, while aromatic esters lack bioactivity .
- Synthetic Flexibility : Amides with directing groups (e.g., N,O-bidentate) enable catalytic applications, a role unfeasible for esters .
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